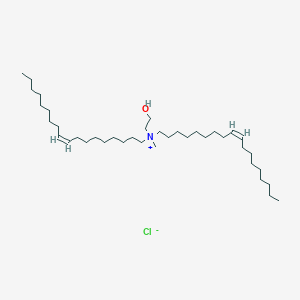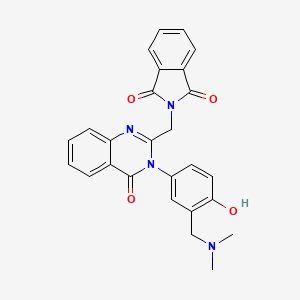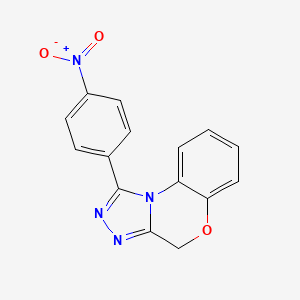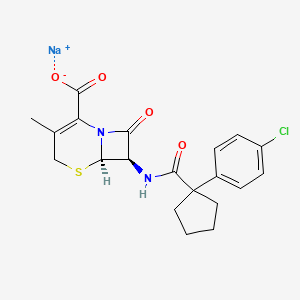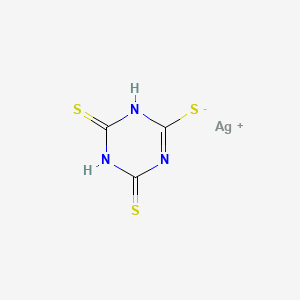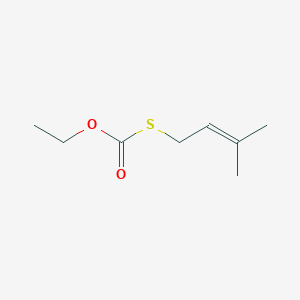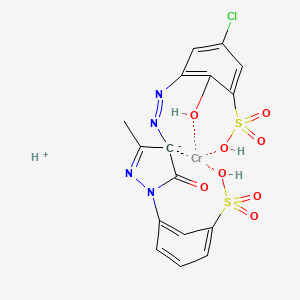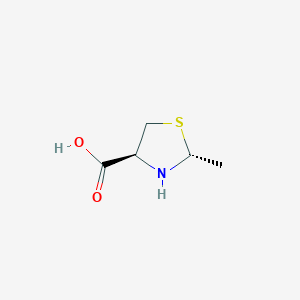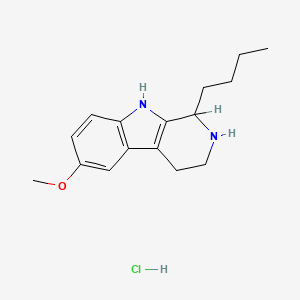
88Uzy31ayj
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by its unique structure, which includes a trifluoromethyl group and an isoxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 88Uzy31ayj involves several steps. One common method includes the reaction of methoxynitrodibenzo[b,f]oxepine with a catalyst in an organic solvent. The mixture is heated to the boiling point of the solvent, followed by the slow addition of hydrazine monohydrate. The reaction mixture is then stirred and filtered, and the final product is obtained after further purification steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
88Uzy31ayj undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
88Uzy31ayj has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 88Uzy31ayj involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Contezolid: A related compound with similar structural features.
Other trifluoromethylated compounds: Share the trifluoromethyl group but differ in other structural aspects.
Uniqueness
88Uzy31ayj stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
1879032-07-1 |
|---|---|
Fórmula molecular |
C18H19F3N4O6 |
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
3-[2,3,6-trifluoro-N-(2-hydroxyethyl)-4-[(5S)-5-[(1,2-oxazol-3-ylamino)methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]propanoic acid |
InChI |
InChI=1S/C18H19F3N4O6/c19-11-7-12(15(20)16(21)17(11)24(4-5-26)3-1-14(27)28)25-9-10(31-18(25)29)8-22-13-2-6-30-23-13/h2,6-7,10,26H,1,3-5,8-9H2,(H,22,23)(H,27,28)/t10-/m0/s1 |
Clave InChI |
NVVQCQHHEWKRCM-JTQLQIEISA-N |
SMILES isomérico |
C1[C@@H](OC(=O)N1C2=CC(=C(C(=C2F)F)N(CCC(=O)O)CCO)F)CNC3=NOC=C3 |
SMILES canónico |
C1C(OC(=O)N1C2=CC(=C(C(=C2F)F)N(CCC(=O)O)CCO)F)CNC3=NOC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


